3-Bromoisoxazole-5-carboxylic acid
Overview
Description
3-Bromoisoxazole-5-carboxylic acid is a chemical compound used in various organic syntheses. This compound is associated with isoxazoles, a class of heterocyclic aromatic organic compounds, that have significant applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of derivatives similar to 3-Bromoisoxazole-5-carboxylic acid involves selective nucleophilic chemistry, starting from multifunctionalized cores such as dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate. Treatment with different amines and thiophenols can yield a variety of isoxazole compounds (Robins et al., 2007). Additionally, a novel two-step procedure starting from readily available 3-bromoisoxazolines reacting with amines has been developed to afford 3-aminoisoxazoles (Girardin et al., 2009).
Molecular Structure Analysis
The structure and molecular recognition studies of related compounds show interaction through hydrogen bonds forming complex supramolecular assemblies. This kind of analysis contributes to understanding the reactivity and interaction capabilities of 3-Bromoisoxazole-5-carboxylic acid and its derivatives (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-Bromoisoxazole-5-carboxylic acid can undergo various chemical reactions due to its functional groups. Research on similar compounds highlights the transformations and rearrangements, like the conversion of isoxazole-3-carboxylic acid amidoximes under alkaline conditions (Andrianov et al., 1991).
Scientific Research Applications
Synthesis of Isoxazole-fused Heterocycles : Bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate leads to the production of 3-aryl-5-formyl-isoxazole-4-carboxylate, which is useful in synthesizing isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Tautomerism and Acid Strength : Isoxazol-5-ones, including derivatives like 3-phenyl- and 4-bromo-3-phenyl-isoxazol-5-ones, exhibit tautomerism and are comparable in acid strength to carboxylic acids (Boulton & Katritzky, 1961).
Facile Synthesis of Amino Acids : An efficient synthesis process for ()2-amino-3-(3-hydroxy-5-methylisoxazole-4-yl)propionic acid hydrobromide from methyl but 2-ynoate was developed, using methyl 3-bromoisoxazole as an intermediate (Hanson & Mohamed, 1997).
Mass Spectral Studies : Studies on thermal isomerization and rearrangement in the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acids revealed insights into the molecular ion disintegration processes (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).
Synthesis of α-Cyclopiazonic Acid : An efficient synthesis of 5-substituted isoxazole-4-carboxylic esters was developed, which are key starting materials for the biomimetic synthesis of α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
CNS-Active Amino Acid Pathways : A method for preparing 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes was demonstrated, which serve as versatile intermediates in various CNS-active amino acid pathways (Riess, Schön, Laschat, & Jäger, 1998).
Anticonvulsant Activity : Derivatives like 3-(sulfamoylmethyl)-1,2-benzisoxazole showed promising anticonvulsant activity in mice, with 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) exhibiting the most promising results (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Substituent Effects in 3,5-diaryl-4-bromoisoxazoles : Studies on 3,5-diaryl-4-bromoisoxazoles showed analogous transmission of substituent effects despite predicted torsion angle differences (Yu et al., 2015).
Synthesis of Aminofurazans : Isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were synthesized and rearranged to aminofurazans under alkaline conditions (Andrianov, Semenikhina, & Eremeev, 1991).
Immunological Activity : New 5-amino-3-methyl 4-amido and 4-ureilene isoxazole derivatives showed suppressory activities in humoral and cellular immune responses (Ryng, Machoń, Wieczorek, & Zimecki, 1999).
properties
IUPAC Name |
3-bromo-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIMFLBFJCGBQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80316494 | |
Record name | 3-bromoisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisoxazole-5-carboxylic acid | |
CAS RN |
6567-35-7 | |
Record name | 6567-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303797 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromoisoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80316494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoisoxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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